N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine
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Overview
Description
N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine is a chemical compound with the molecular formula C9H20N2S. It is a colorless liquid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of amine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine typically involves the reaction of thietane with N,N-dimethyl-1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the modification of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- N1,N3-Dimethylbenzene-1,3-diamine
- N,N’-Dimethyl-1,3-phenylenediamine
- N,N’-Dimethylbenzene-1,3-diamine
Comparison: N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-(thietan-3-yl)butane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-8(4-5-11(2)3)10-9-6-12-7-9/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVVOYGPKKATHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)NC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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